6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties
6-Fluoro-1,2,3,4-tetrahydroquinoline chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 6-Fluoro-1,2,3,4-tetrahydroquinoline, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. The presence of the fluorine atom can significantly influence its chemical properties and biological activity, making it a valuable intermediate in medicinal chemistry.[1]
| Property | Value |
| CAS Number | 59611-52-8 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Melting Point | 32-34°C[2], 26.0-36.0°C[3] |
| Boiling Point | 248.0 ± 29.0 °C (Predicted)[2] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 5.15 ± 0.20 (Predicted)[2] |
| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder and/or needles.[3] |
| Purity | Typically ≥96.0% or 97%.[3][4][5] |
| InChI | InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 |
| InChIKey | NECDDBBJVCNJNS-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthesis: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the reduction of a precursor like 6-Fluoro-3,4-dihydroquinoline.[2] Another reported strategy is the regioselective preparation via the cyclization of catecholamines followed by a deoxyfluorination reaction.[6] The synthesis of tetrahydroquinolines, in general, is a well-explored area, with domino reactions being a particularly effective strategy for generating diverse substitution patterns.[7] These reactions can involve processes such as reduction of a nitro group followed by reductive amination.[7]
Reactivity and Stability: The compound is generally stable under recommended storage conditions.[8] It is incompatible with strong oxidizing agents.[8] For long-term storage, it is advised to keep it in a dark place under an inert atmosphere at room temperature.[2]
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of 6-Fluoro-1,2,3,4-tetrahydroquinoline.
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[9][10]
-
Infrared (IR) Spectroscopy: IR spectral data is available and can be used to identify the functional groups present in the molecule.[10]
-
Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[10]
Applications in Drug Development
6-Fluoro-1,2,3,4-tetrahydroquinoline is primarily utilized as a pharmaceutical intermediate.[2][8] The tetrahydroquinoline scaffold is a significant structural motif in a vast number of biologically active compounds and natural products.[7] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a key building block in the synthesis of novel therapeutic agents. Derivatives of tetrahydroquinoline have been investigated for various medicinal applications, including as anti-cancer and antibacterial agents.[1][11]
Experimental Protocols & Methodologies
While specific, detailed step-by-step protocols for the synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline are proprietary or published in specialized literature, general methodologies for the synthesis of the tetrahydroquinoline core are well-documented. A representative domino reaction approach is outlined below.
Domino Synthesis of Tetrahydroquinolines via Reduction-Reductive Amination:
This method involves a multi-step sequence within a single pot, starting from a 2-nitroarylketone or aldehyde.[7]
-
Reduction of Nitro Group: The synthesis is initiated by the catalytic reduction of the nitro group on the aromatic ring to an amine. This is typically achieved using hydrogenation with a catalyst such as 5% Palladium on carbon (Pd/C).[7]
-
Intramolecular Cyclization: The newly formed amine then undergoes an intramolecular reaction with the adjacent ketone or aldehyde group, forming a cyclic imine intermediate.[7]
-
Reduction of Imine: The cyclic imine is subsequently reduced under the same hydrogenation conditions to yield the final 1,2,3,4-tetrahydroquinoline product.[7]
This process is highly efficient and demonstrates excellent atom economy, making it a valuable strategy in synthetic chemistry.[7]
Caption: Domino Synthesis Workflow for Tetrahydroquinolines.
Logical Relationships in Compound Analysis
The scientific investigation of a chemical entity like 6-Fluoro-1,2,3,4-tetrahydroquinoline follows a logical progression from its fundamental properties to its practical applications. This involves synthesis, purification, structural elucidation, and evaluation of its biological or material properties.
Caption: Investigation workflow for a chemical intermediate.
Safety and Handling
6-Fluoro-1,2,3,4-tetrahydroquinoline is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 59611-52-8 [amp.chemicalbook.com]
- 3. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% | Fisher Scientific [fishersci.ca]
- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 59611-52-8|6-Fluoro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]
- 10. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE(59611-52-8) 1H NMR [m.chemicalbook.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
